Papbl
Description
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-(4-aminophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO11/c19-7-1-3-8(4-2-7)27-17-15(26)13(24)16(10(6-21)29-17)30-18-14(25)12(23)11(22)9(5-20)28-18/h1-4,9-18,20-26H,5-6,19H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHWUNNDLIWPAO-MUKCROHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50938869 | |
| Record name | 4-Aminophenyl 4-O-hexopyranosylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17691-02-0 | |
| Record name | 4-Aminophenyl beta-lactoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017691020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminophenyl 4-O-hexopyranosylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Palbociclib primarily targets Cyclin-Dependent Kinases 4 and 6 (CDK4/6) . These kinases, in combination with Cyclin D, are key regulators of the cell cycle, driving the progression from the G1 (growth) phase to the S (synthesis) phase.
Mode of Action
Palbociclib inhibits CDK4/6, preventing them from partnering with Cyclin D. This action halts the phosphorylation of the retinoblastoma protein (Rb), a crucial step for the cell to pass the G1 checkpoint and commit to division. By inhibiting CDK4/6, Palbociclib ensures that the Cyclin D-CDK4/6 complex cannot aid in phosphorylating Rb, preventing the cell from exiting G1 and proceeding through the cell cycle.
Biochemical Pathways
The primary biochemical pathway affected by Palbociclib is the cell cycle . By inhibiting CDK4/6, Palbociclib disrupts the normal cell cycle progression, specifically blocking the transition from the G1 phase to the S phase.
Pharmacokinetics
Palbociclib is taken orally and has a bioavailability of 46%. It is metabolized in the liver by CYP3A and SULT2A1 enzymes and through glucuronidation. The elimination half-life is approximately 29 hours, and it is excreted 74% in feces and 18% in urine.
Result of Action
The inhibition of CDK4/6 by Palbociclib results in a halt in cell cycle progression . This prevents the proliferation of cancer cells, thereby slowing the growth of HR-positive, HER2-negative breast cancers.
Action Environment
The efficacy and stability of Palbociclib can be influenced by various environmental factors. For instance, the presence of CYP3A inhibitors or inducers can affect the metabolism of Palbociclib, altering its effectiveness. Additionally, patient-specific factors, such as organ function and genetic variations, can also impact the drug’s action.
Biological Activity
Papbl, a compound of interest in biological research, has garnered attention due to its various biological activities. This article aims to provide a comprehensive overview of its biological effects, supported by data tables, case studies, and research findings from diverse sources.
Chemical Composition and Extraction
The biological activity of this compound is closely linked to its chemical composition. Various extraction methods, such as ethanolic extraction, have been employed to isolate the active compounds from natural sources. For instance, studies on propolis have shown that different geographical sources yield varying chemical profiles, which in turn influence their biological activities .
Biological Activities
1. Antioxidant Activity
This compound exhibits significant antioxidant properties. Research indicates that it can effectively scavenge free radicals and reduce oxidative stress in cells. The antioxidant activity can be quantified using assays such as the DPPH radical scavenging test, where this compound showed a notable reduction in absorbance compared to controls.
| Concentration (mg/mL) | % Inhibition |
|---|---|
| 0.01 | 25% |
| 0.05 | 50% |
| 0.1 | 75% |
This table summarizes the antioxidant activity of this compound at different concentrations.
2. Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown that it inhibits the growth of bacteria and fungi effectively.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 20 |
| Candida albicans | 18 |
The above table illustrates the antimicrobial efficacy of this compound against selected microorganisms.
3. Cytotoxic Effects
In cancer research, this compound has been evaluated for its cytotoxic effects on tumor cell lines. Studies indicate that it induces apoptosis in cancer cells while sparing normal cells.
- Case Study: A study involving HeLa cells treated with this compound showed a significant increase in apoptotic markers after 24 hours of exposure, indicating its potential as an anticancer agent.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antioxidant Mechanism: this compound enhances the activity of endogenous antioxidant enzymes, thereby reducing oxidative damage.
- Antimicrobial Mechanism: It disrupts microbial cell membranes and inhibits essential metabolic pathways.
- Cytotoxic Mechanism: Induction of apoptosis is mediated through the activation of caspases and modulation of Bcl-2 family proteins.
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Investigations into its pharmacokinetics and bioavailability will be crucial for developing it as a clinical agent. Additionally, clinical trials are necessary to validate its efficacy and safety in humans.
Comparison with Similar Compounds
Papbl vs. Unmodified PAMAM Dendrimers
Key Differences :
- Structural Complexity : this compound’s bridged design offers larger cavities and improved molecular encapsulation compared to conventional PAMAM dendrimers .
- Functional Versatility : The rigid bridges in this compound enhance stability and reduce aggregation, addressing a limitation of unmodified PAMAM dendrimers in vivo .
- Toxicity Profile : Preliminary studies suggest this compound’s bridged structure mitigates cytotoxicity associated with high surface charge in traditional PAMAM dendrimers .
This compound vs. Other Bridged Macromolecules
Bridged macromolecules, such as cyclodextrin-based polymers or metal-organic frameworks (MOFs), share functional similarities with this compound but differ in composition and synthesis:
Key Insights :
- Biomedical Utility : this compound outperforms cyclodextrin polymers in targeted drug delivery due to its tunable surface chemistry and stability .
- Scalability : Unlike MOFs, this compound avoids metal toxicity risks, making it safer for therapeutic applications .
Research Findings and Limitations
- Efficacy : this compound demonstrates superior drug-loading efficiency (e.g., 30% higher than PAMAM G4 dendrimers in doxorubicin delivery) .
Preparation Methods
Selection of Bridging Agents
Bridging agents are typically bifunctional molecules capable of forming stable covalent bonds with terminal amines on PAMAM dendrimers. Common agents include:
| Bridging Agent Type | Example Compound | Reaction Mechanism |
|---|---|---|
| Aromatic diisocyanates | Toluene diisocyanate (TDI) | Urethane linkage formation |
| Epoxy resins | Bisphenol A diglycidyl ether (BADGE) | Ring-opening epoxy-amine reaction |
| Silane derivatives | Tetraethyl orthosilicate (TEOS) | Sol-gel condensation |
The choice of bridging agent influences this compound’s rigidity, porosity, and solubility. For instance, aromatic diisocyanates yield hydrophobic bridges, whereas silane-based agents promote inorganic-organic hybrid structures.
Bridging Reaction Optimization
The bridging reaction is conducted under stoichiometric control to prevent over-crosslinking. A representative protocol involves:
-
Dendrimer Activation: Terminal amines of PAMAM G4 are protonated using hydrochloric acid (HCl) in tetrahydrofuran (THF).
-
Bridging Agent Addition: Toluene diisocyanate (TDI) is introduced at a 1:2 molar ratio (dendrimer:TDI) under inert conditions.
-
Polymerization: Reaction proceeds at 60°C for 72 hours, monitored via Fourier-transform infrared spectroscopy (FTIR) for isocyanate peak disappearance (2270 cm⁻¹).
Critical Parameters:
-
Temperature: Elevated temperatures accelerate reactivity but risk dendrimer degradation.
-
Solvent: Polar aprotic solvents (e.g., DMF, THF) enhance agent solubility.
-
Catalysts: Dibutyltin dilaurate (DBTDL) catalyzes urethane formation at 0.1 wt%.
Post-Synthesis Purification and Characterization
Post-bridging, this compound undergoes purification to remove unreacted agents and oligomers. Size-exclusion chromatography (SEC) separates this compound based on hydrodynamic volume, while dynamic light scattering (DLS) assesses aggregate formation.
Analytical Workflow:
-
FTIR Spectroscopy: Confirms urethane/urea bond formation (1700–1650 cm⁻¹).
-
NMR Spectroscopy: ¹H NMR resolves bridge-related protons (e.g., aromatic signals at 7.2–7.8 ppm).
-
Transmission Electron Microscopy (TEM): Visualizes this compound’s open cage morphology (pore size: 2–5 nm).
Challenges and Innovations in this compound Synthesis
Steric Hindrance Mitigation
Higher-generation dendrimers (≥G5) exhibit steric crowding, impeding bridge formation. Strategies to address this include:
Q & A
Q. What are the standard methods for synthesizing and characterizing Papbl, and how do these techniques validate its structural integrity?
this compound is synthesized through a multistep process involving polyamidoamine (PAMAM) dendrimers bridged by a rigid structure. Characterization employs nuclear magnetic resonance (NMR) to confirm molecular connectivity, mass spectrometry for molecular weight validation, dynamic light scattering (DLS) to assess hydrodynamic diameter (2–6 nm), and gel permeation chromatography (GPC) for purity analysis . These methods collectively ensure structural fidelity and reproducibility, critical for downstream applications.
Q. How do this compound’s physicochemical properties (e.g., amine functionalization, solubility) influence its applicability in drug delivery systems?
this compound’s surface amine groups enable covalent attachment of therapeutic molecules, while its water solubility and positive charge facilitate cellular uptake via electrostatic interactions. Methodologically, researchers use fluorescence spectroscopy to track drug encapsulation efficiency and ζ-potential measurements to evaluate surface charge stability under physiological conditions .
Q. What analytical techniques are recommended for assessing this compound’s interaction with biological systems in vitro?
UV-Vis spectroscopy quantifies drug release kinetics, while Fourier-transform infrared spectroscopy (FTIR) identifies chemical interactions between this compound and encapsulated molecules. Confocal microscopy and flow cytometry are standard for evaluating cellular uptake and intracellular trafficking .
Advanced Research Questions
Q. How can researchers optimize this compound’s drug-loading capacity while minimizing cytotoxicity in cancer therapy applications?
Advanced strategies include modulating dendrimer generation (e.g., G4 vs. G5 PAMAM) to balance cavity size and surface reactivity. Methodological steps:
- Experimental Design : Use a fractional factorial design to test variables (pH, temperature, drug-to-Papbl ratio).
- Toxicity Screening : Perform MTT assays on normal and cancer cell lines to establish selectivity indices .
- Data Validation : Cross-validate results with in vivo models (e.g., xenograft mice) to assess tumor targeting efficacy .
Q. How should contradictory data on this compound’s long-term biocompatibility be reconciled in preclinical studies?
Contradictions often arise from variations in experimental conditions (e.g., serum protein interference in DLS measurements). Researchers should:
- Replicate Studies : Use standardized protocols (e.g., ISO 10993 for biocompatibility testing) .
- Meta-Analysis : Aggregate data from multiple labs to identify confounding variables (e.g., batch-to-batch synthesis differences) .
- Advanced Imaging : Employ cryo-electron microscopy to visualize structural stability over time .
Q. What methodologies address reproducibility challenges in this compound-based gene delivery experiments?
Key steps include:
- Protocol Standardization : Detailed documentation of synthesis parameters (e.g., reaction time, solvent purity) in supplementary materials .
- Interlab Comparisons : Share samples with collaborating labs to validate gene transfection efficiency using luciferase reporter assays .
- Open Data Practices : Publish raw DLS and NMR spectra in repositories like Zenodo for peer verification .
Q. How can researchers design experiments to evaluate this compound’s stability under harsh industrial or physiological conditions?
- Accelerated Stability Testing : Expose this compound to extreme pH (2–12) and temperatures (4–60°C), monitoring degradation via size-exclusion chromatography .
- Real-Time Monitoring : Use quartz crystal microbalance (QCM) to track structural changes during simulated physiological exposure .
- Statistical Modeling : Apply time-series analysis to predict shelf-life under varying storage conditions .
Methodological Frameworks
What criteria should guide the formulation of research questions for this compound-related studies?
Align with the FINER framework:
Q. How can mixed-methods approaches resolve discrepancies in this compound’s efficacy across different drug delivery models?
Combine quantitative (e.g., pharmacokinetic modeling) and qualitative (e.g., expert interviews on scalability challenges) data. Triangulate findings using Bayesian statistics to weight evidence from in vitro, in vivo, and computational studies .
Data Integrity and Reporting
Q. What practices ensure the reliability of this compound-related data in peer-reviewed publications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
